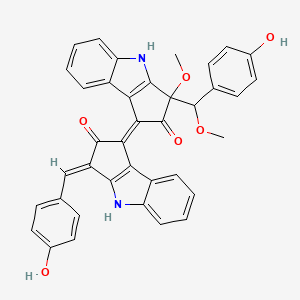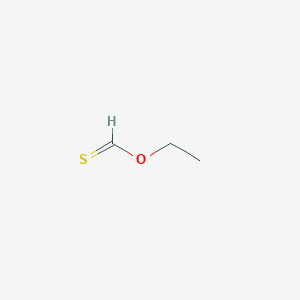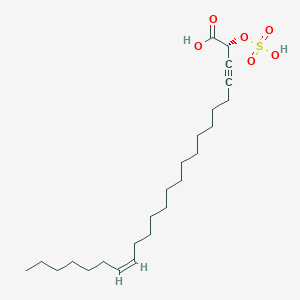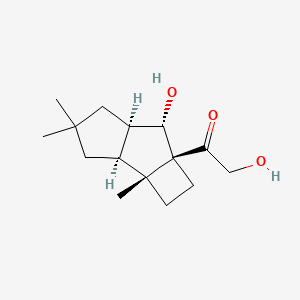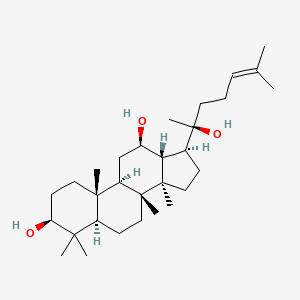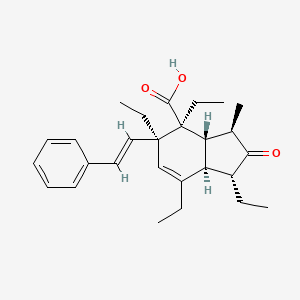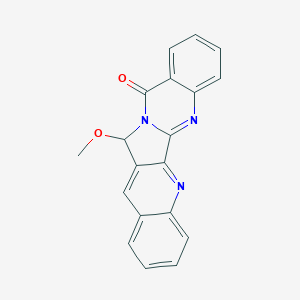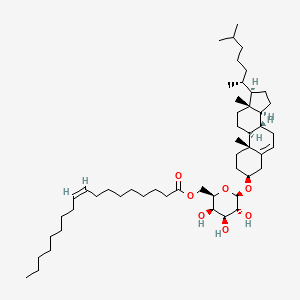
LPK-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of LPK-26 involves its interaction with specific molecular targets and pathways. It is known to act as an agonist for the kappa opioid receptor, with a potency of 0.64 nM . This interaction leads to various biochemical and physiological effects, which are the subject of ongoing research.
Comparison with Similar Compounds
LPK-26 can be compared with other similar compounds, such as other kappa opioid receptor agonists. Its uniqueness lies in its specific molecular structure and stereochemistry, which contribute to its distinct pharmacological profile. Similar compounds include other benzeneacetamide derivatives with varying substituents and stereochemistry .
Properties
Molecular Formula |
C18H24Cl2N2O |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C18H24Cl2N2O/c1-13(2)17(12-22-8-4-5-9-22)21(3)18(23)11-14-6-7-15(19)16(20)10-14/h4-7,10,13,17H,8-9,11-12H2,1-3H3/t17-/m1/s1 |
InChI Key |
QFAIAMMFKKYCTL-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)[C@@H](CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)C(CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Pictograms |
Irritant |
Synonyms |
(2-(3,4-dichloro)phenyl)-N-methyl-N-((1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl)acetamide LPK-26 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


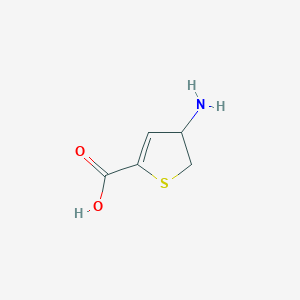
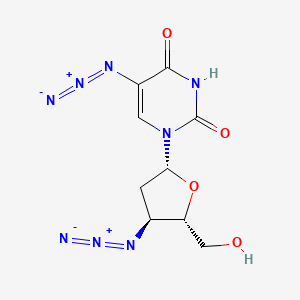
![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)
